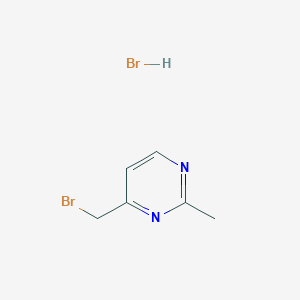
Ethyl 3-amino-5-chloroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-5-chloroquinoline-2-carboxylate is a quinoline derivative with significant applications in various fields such as chemistry, biology, medicine, and industry. Quinolines are heterocyclic aromatic organic compounds, and this particular derivative is known for its biological activity and potential use in pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advances in synthetic chemistry have led to more efficient methods, such as the use of palladium-catalyzed reactions or microwave-assisted synthesis, which offer higher yields and reduced reaction times.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches using large reactors to ensure consistency and quality.
Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis to improve efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline-2-carboxylic acid derivatives.
Reduction Products: 3-aminoquinoline derivatives.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
科学的研究の応用
Medicine: It has shown promise as an antimalarial, antibacterial, and anticancer agent.
Biology: The compound is used in biochemical research to study enzyme inhibition and protein interactions.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Protein Binding: The compound may bind to specific proteins, altering their function and leading to desired biological outcomes.
類似化合物との比較
Ethyl 3-amino-5-chloroquinoline-2-carboxylate is unique due to its specific structural features and biological activity. Similar compounds include:
Ethyl 3-aminoquinoline-2-carboxylate: Lacks the chlorine atom, resulting in different biological activity.
Ethyl 3-amino-5-bromoquinoline-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC名 |
ethyl 3-amino-5-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-8(13)4-3-5-10(7)15-11/h3-6H,2,14H2,1H3 |
InChIキー |
UJXFKNHXVIUZSG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C2C(=N1)C=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


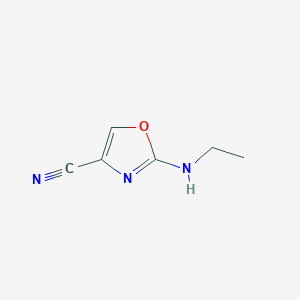
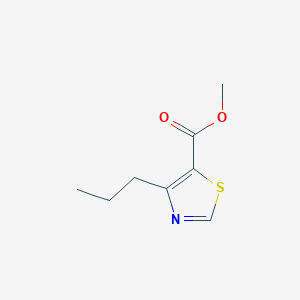
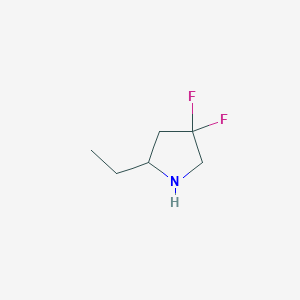

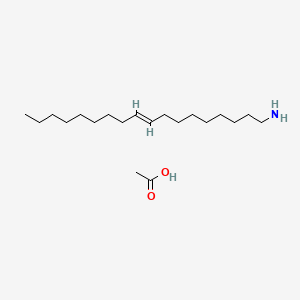
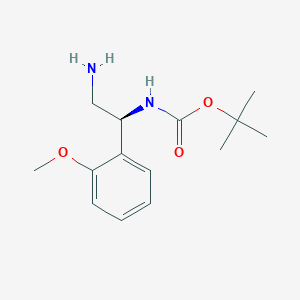

![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
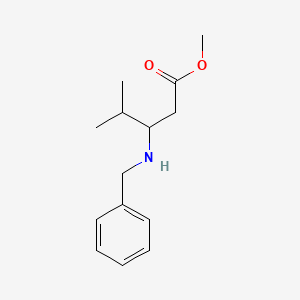
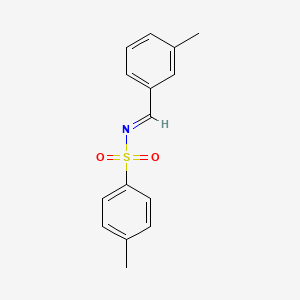
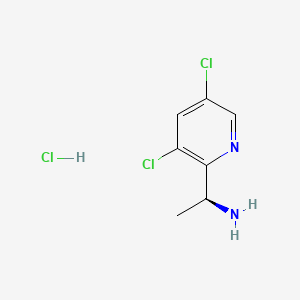
![N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide](/img/structure/B15329815.png)
![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)
